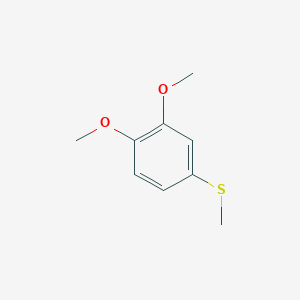

3,4-Dimethoxythioanisole

Description

3,4-Dimethoxythioanisole (CAS: Not available; molecular formula: C₉H₁₂O₂S) is a sulfur-containing aromatic compound characterized by two methoxy (-OCH₃) groups at the 3- and 4-positions of a benzene ring and a methylthio (-SCH₃) group at the 2-position. It is synthesized via alkylation of 3,4-dimethoxythiophenol with methyl iodide in the presence of potassium hydroxide, yielding a colorless oil that crystallizes upon standing (mp: 31–32°C; bp: 94–95°C at 0.4 mm/Hg) . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of psychoactive phenethylamines such as 2-TIM (2-thioisomescaline) .

Properties

IUPAC Name |

1,2-dimethoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-8-5-4-7(12-3)6-9(8)11-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQNRIUEBXIVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948574 | |

| Record name | 1,2-Dimethoxy-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2570-43-6, 2570-42-5 | |

| Record name | 1,2-Dimethoxy-4-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2570-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dimethoxy-4-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxy-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2570-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

3,4-Dimethoxythioanisole can be synthesized through various methodsThe reaction typically involves the use of methyl iodide and a base such as potassium carbonate .

Industrial Production Methods:

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of catalysts to speed up the reaction process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-Dimethoxythioanisole can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry:

3,4-Dimethoxythioanisole is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study enzyme-catalyzed reactions involving sulfur-containing compounds. It helps in understanding the metabolic pathways of sulfur in living organisms .

Medicine:

The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and antioxidant activities .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical reactions .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxythioanisole involves its interaction with various molecular targets, including enzymes and receptors. The methoxy and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include oxidative and reductive transformations, as well as substitution reactions that alter the compound’s structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3,4-dimethoxythioanisole can be better understood by comparing it with analogous compounds, including positional isomers, sulfur-containing analogs, and methoxy-substituted aromatics.

Table 1: Structural and Functional Comparison

Key Findings:

Positional Isomerism :

- The position of the methylthio (-SCH₃) group distinguishes this compound (2-SCH₃) from 2,3-dimethoxythioanisole (4-SCH₃). This difference significantly impacts reactivity. For example, 2,3-dimethoxythioanisole contaminated with veratrole (3,4-dimethoxybenzene) produces mixed aldehydes during formylation, complicating purification .

- This compound’s methylthio group at the 2-position directs electrophilic substitution to the 5-position, enabling regioselective synthesis of nitrostyrenes for phenethylamine derivatives .

Sulfur vs. Oxygen/Methyl Groups: Compared to 3,4-dimethoxytoluene, the sulfur atom in this compound increases electron density on the aromatic ring, enhancing reactivity in Friedel-Crafts alkylation and formylation . Thiophenol derivatives (e.g., 3,4-dimethoxythiophenol) are more nucleophilic due to the -SH group but are less stable than thioanisoles .

Biological Relevance: Unlike phenolic analogs (e.g., 3,4,5-trihydroxybenzoic acid in ), this compound lacks antioxidant properties but is pivotal in synthesizing psychoactive compounds like 2-TIM, which exhibit serotonin receptor affinity .

Research Challenges and Industrial Relevance

- Synthetic Purity : Commercial 2,3-dimethoxythioanisole often contains veratrole, necessitating rigorous purification to avoid byproducts .

- Regulatory Status : this compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), likely due to its niche applications and regulatory scrutiny in psychoactive drug synthesis .

- Comparative Utility : Thiophene derivatives (e.g., 3,4-dimethoxythiophene) dominate materials science, whereas thioanisoles remain confined to specialized organic synthesis .

Biological Activity

3,4-Dimethoxythioanisole (DMTA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DMTA, including its synthesis, pharmacological effects, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methoxy groups attached to a thioether moiety. Its chemical structure can be represented as follows:

The synthesis of DMTA typically involves the reaction of thioanisole with methanol in the presence of a suitable catalyst. Recent studies have focused on optimizing these synthesis routes to improve yield and purity.

Antimicrobial Activity

One of the most notable biological activities of DMTA is its antimicrobial effect. Studies have demonstrated that DMTA exhibits significant antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were found to be notably low, indicating potent antimicrobial properties .

Anti-inflammatory Properties

DMTA has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The compound's mechanism appears to involve the modulation of signaling pathways related to inflammation .

Insecticidal Activity

Insecticidal properties have been observed in DMTA, particularly against agricultural pests such as Helicoverpa armigera. The compound demonstrated moderate insecticidal activity, making it a candidate for developing environmentally friendly pesticides .

Case Studies and Research Findings

Several studies have explored the biological activity of DMTA:

- Case Study 1 : A study conducted on the insecticidal activity of DMTA revealed an inhibition rate of 50% against Helicoverpa armigera, highlighting its potential use in pest control .

- Case Study 2 : In vitro assays showed that DMTA inhibited bacterial growth effectively, with MIC values comparable to those of established antibiotics .

- Case Study 3 : A molecular docking study suggested that DMTA interacts with specific protein targets involved in inflammation, providing insights into its mechanism of action .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.